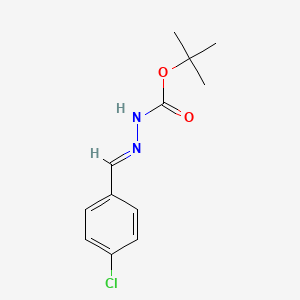
tert-butyl (2E)-2-(4-chlorobenzylidene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE is a chemical compound that features a tert-butyl group, a chlorophenyl group, and a hydrazinecarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is stirred at room temperature for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Applications De Recherche Scientifique
TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE has several scientific research applications:
Mécanisme D'action
The mechanism of action of TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structural features of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydrazinecarboxylates and chlorophenyl derivatives, such as:
- TERT-BUTYL 2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE
- TERT-BUTYL 2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE
Uniqueness
What sets TERT-BUTYL 2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXYLATE apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity. The chlorophenyl group adds to its potential as a pharmacophore, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C12H15ClN2O2 |
|---|---|
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-(4-chlorophenyl)methylideneamino]carbamate |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-14-8-9-4-6-10(13)7-5-9/h4-8H,1-3H3,(H,15,16)/b14-8+ |
Clé InChI |
IHJSHLFIIBXUNW-RIYZIHGNSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N/N=C/C1=CC=C(C=C1)Cl |
SMILES canonique |
CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


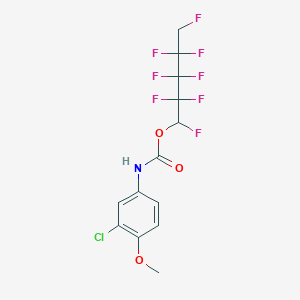
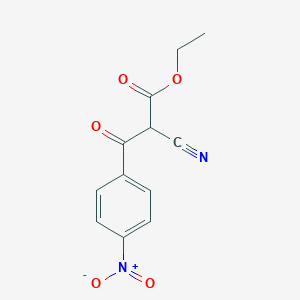
![Ethyl 2-{[(2-iodophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B14950940.png)
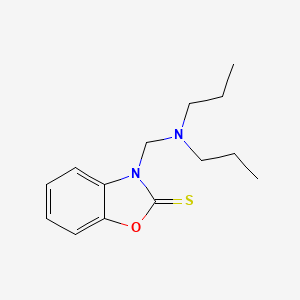
![6-Phenylbenzo[g]indeno[1,2,3-ij]isoquinoline](/img/structure/B14950974.png)
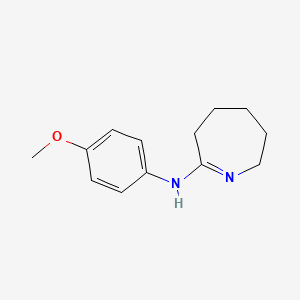
![N-[4-(3-methylpiperidin-1-yl)benzyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B14950988.png)
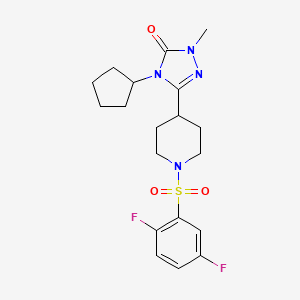
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950996.png)
![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}furan-2-carboxamide](/img/structure/B14951004.png)
![2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14951012.png)
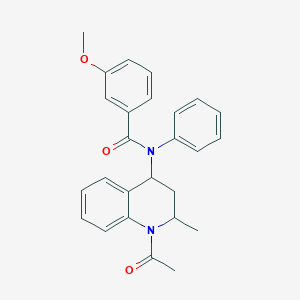
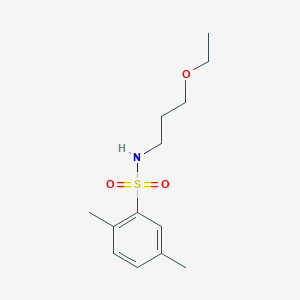
![ethyl 5-[(4-bromophenyl)carbamoyl]-1H-imidazole-4-carboxylate](/img/structure/B14951022.png)
